molecular formula C21H28Si2 B14311439 Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- CAS No. 116507-70-1

Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl-

Katalognummer: B14311439
CAS-Nummer: 116507-70-1
Molekulargewicht: 336.6 g/mol
InChI-Schlüssel: KPVSKEZGSITOEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- is a unique organosilicon compound characterized by its complex structure. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their versatility in various chemical reactions and applications, particularly in organic synthesis and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- typically involves the reaction of trimethylsilyl chloride with 3,3-diphenyl-1,2-propadienylidene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial to achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. The use of automated systems can also enhance the efficiency and consistency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or alkoxides. The reaction conditions, such as temperature, solvent, and catalyst choice, play a significant role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- has several scientific research applications, including:

Wirkmechanismus

The mechanism by which Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- exerts its effects involves the formation of reactive intermediates, such as silyl radicals or cations. These intermediates can then participate in various chemical reactions, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other organosilicon compounds, such as:

Uniqueness

What sets Silane, (3,3-diphenyl-1,2-propadienylidene)bis[trimethyl- apart from these similar compounds is its unique structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific applications where other silanes may not be as effective .

Eigenschaften

CAS-Nummer

116507-70-1

Molekularformel

C21H28Si2

Molekulargewicht

336.6 g/mol

InChI

InChI=1S/C21H28Si2/c1-22(2,3)21(23(4,5)6)17-20(18-13-9-7-10-14-18)19-15-11-8-12-16-19/h7-16H,1-6H3

InChI-Schlüssel

KPVSKEZGSITOEY-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C(=C=C(C1=CC=CC=C1)C2=CC=CC=C2)[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.